molecular formula C12H14NO3P B14529330 2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile CAS No. 62620-02-4

2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile

Cat. No.: B14529330
CAS No.: 62620-02-4
M. Wt: 251.22 g/mol
InChI Key: HFNZMQHRLWURDX-UHFFFAOYSA-N
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Description

2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted phosphine oxide with an ethyl-substituted carbonitrile in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of substituted phosphinane compounds .

Scientific Research Applications

2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the presence of functional groups. The dioxaphosphinane ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: This compound shares a similar structure but lacks the dioxaphosphinane ring.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar phenyl and ethyl substitution but different ring structure.

Uniqueness

2-Ethyl-2-oxo-4-phenyl-1,3,2lambda~5~-dioxaphosphinane-4-carbonitrile is unique due to its dioxaphosphinane ring, which imparts distinct chemical and biological properties. This ring structure enhances its stability and reactivity, making it valuable for various applications .

Properties

CAS No.

62620-02-4

Molecular Formula

C12H14NO3P

Molecular Weight

251.22 g/mol

IUPAC Name

2-ethyl-2-oxo-4-phenyl-1,3,2λ5-dioxaphosphinane-4-carbonitrile

InChI

InChI=1S/C12H14NO3P/c1-2-17(14)15-9-8-12(10-13,16-17)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3

InChI Key

HFNZMQHRLWURDX-UHFFFAOYSA-N

Canonical SMILES

CCP1(=O)OCCC(O1)(C#N)C2=CC=CC=C2

Origin of Product

United States

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